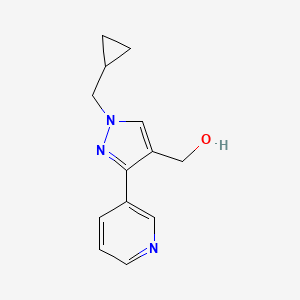

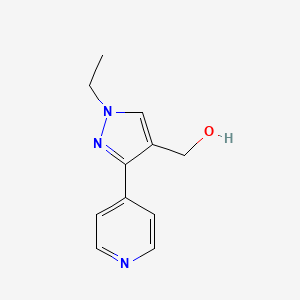

(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

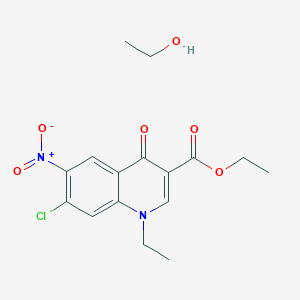

Vue d'ensemble

Description

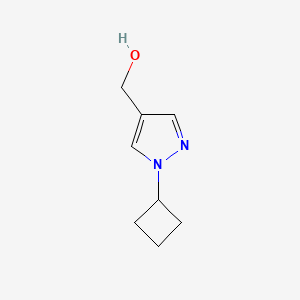

“(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol” is a complex organic compound that contains several functional groups and structural motifs, including a cyclopropyl group, a pyridinyl group, a pyrazolyl group, and a methanol group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the formation of C-N bonds . Cyclopropane, a structural motif in this compound, can be synthesized through various biosynthetic pathways .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring, a pyridine ring, and a pyrazole ring. These rings are connected by single bonds, and there is a methanol group attached to the pyrazole ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a polar methanol group could make it more soluble in polar solvents .

Applications De Recherche Scientifique

Chemical Inhibitors of Cytochrome P450 Isoforms

Pyrazole derivatives, similar in structure to "(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol", have been explored as chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. This research is crucial for understanding drug–drug interactions (DDIs) that can occur when multiple drugs are coadministered, potentially affecting the metabolism of these drugs. Selective inhibitors are vital for phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism, aiding in the prediction and prevention of adverse DDIs (Khojasteh et al., 2011).

Synthesis and Bioevaluation of Novel Pyrazole Derivatives

Pyrazoles are recognized for their importance in pharmaceuticals and agrochemicals due to their diverse biological activities. Research on pyrazole derivatives includes their synthesis under various conditions and their potential as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant agents. Such studies highlight the broad applicability of pyrazole compounds in developing new therapeutic and agricultural products (Sheetal et al., 2018).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The chemistry of heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, underscores their utility as synthetic intermediates and their biological significance. These compounds are central to forming metal complexes, designing catalysts, asymmetric synthesis, and various medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This review illuminates the role of heterocyclic N-oxide motifs in advanced chemistry and drug development investigations (Li et al., 2019).

Green Multi-Component Synthesis of Fused Heterocyclic Derivatives

The green synthesis of fused heterocyclic compounds via multi-component reactions (MCRs) is an atom-economic and eco-friendly approach for creating complex molecules. This method is advantageous for its high selectivity and the ability to synthesize complex heterocycles in a single step. The review focuses on recent developments in the synthesis of fused heterocyclic structures, showcasing the potential of MCRs in the efficient and sustainable production of novel heterocyclic compounds (Dhanalakshmi et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-9-12-8-16(7-10-3-4-10)15-13(12)11-2-1-5-14-6-11/h1-2,5-6,8,10,17H,3-4,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZPEULRGONRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

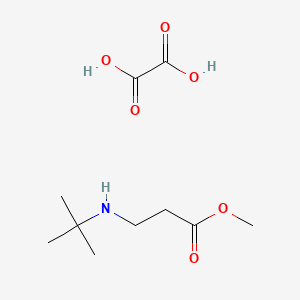

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one](/img/structure/B1482553.png)

![5-[(3R)-pyrrolidin-3-yloxy]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1482556.png)

![2-(5-Chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1482558.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B1482560.png)

![2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B1482566.png)